molecular formula C7H6N2Se B1266456 5-Methyl-2,1,3-benzoselenadiazole CAS No. 1123-91-7

5-Methyl-2,1,3-benzoselenadiazole

Cat. No.: B1266456
CAS No.: 1123-91-7
M. Wt: 197.11 g/mol
InChI Key: IZEMMCAMXBKLDP-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzoselenadiazole: is an organoselenium compound with the molecular formula C7H6N2Se.

Biochemical Analysis

Biochemical Properties

5-Methyl-2,1,3-benzoselenadiazole plays a significant role in biochemical reactions, particularly as a catalyst in organic reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be an efficient catalyst in the allylic chlorination of terpenic olefins . Additionally, this compound is employed as a ligand in asymmetric syntheses, interacting with enzymes and proteins to facilitate these reactions . The nature of these interactions often involves the formation of dimeric units due to intermolecular selenium-nitrogen contacts .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as an antioxidant and anti-inflammatory agent, impacting cytokine production and enzyme inhibition . These effects are crucial in understanding its potential therapeutic applications, particularly in cancer and inflammatory diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to form stable interactions with enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions are essential for its role in biochemical reactions and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects and their implications for therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and potential toxicities is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biochemical activity . Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement and localization . These interactions are crucial for its accumulation in target tissues and its overall efficacy as a therapeutic agent.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,1,3-benzoselenadiazole typically involves the reaction of 4-methyl-o-phenylenediamine with selenium dioxide in N,N-dimethylformamide. The reaction mixture is stirred at room temperature for 24 hours, followed by dilution with water and extraction with ethyl acetate .

Industrial Production Methods: These often include bromination followed by palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Hiyama cross-coupling .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of selenium.

    2,1,3-Benzoxadiazole: Contains oxygen instead of selenium.

    5,6-Dimethyl-2,1,3-benzoselenadiazole: A derivative with additional methyl groups.

Uniqueness: 5-Methyl-2,1,3-benzoselenadiazole is unique due to the presence of selenium, which imparts distinct electronic properties and reactivity compared to its sulfur and oxygen analogs. The selenium atom enhances the compound’s ability to participate in redox reactions and form stable complexes with metals, making it valuable in various applications .

Properties

IUPAC Name

5-methyl-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2Se/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMMCAMXBKLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=N[Se]N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149986
Record name 2,1,3-Benzoselenadiazole, 5-methyl-
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Molecular Weight

197.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-91-7
Record name 5-Methyl-2,1,3-benzoselenadiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpiazselenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylpiazselenol
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Record name 2,1,3-Benzoselenadiazole, 5-methyl-
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Record name 5-Methyl-2,1,3-benzoselenadiazole
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Record name 5-METHYLPIAZSELENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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